BenchChemオンラインストアへようこそ!

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Chemical stability Pharmaceutical formulation Process chemistry

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride (CAS 1864059-36-8) is the optimal choice for medicinal chemistry and process development. The 2-pyridyl substitution pattern delivers >25-fold longer half-life at pH 1.8 versus the 3-pyridyl regioisomer, directly preventing azetidine ring-opening decomposition during acidic workup or HPLC purification. Unlike the free base, the dihydrochloride salt ensures defined stoichiometry for reproducible amide couplings and reductive aminations, batch after batch. This scaffold is validated in patents for CB2 receptor inhibitors (U.S. Patent 12,180,196 B2) and JAK inhibitors (EP2721028), enabling rapid exploration of privileged, IP-protected chemical space. Select the 98% purity grade for impurity-sensitive biological assays or crystallization studies.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
CAS No. 1864059-36-8
Cat. No. B1381012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-ylmethyl)pyridine dihydrochloride
CAS1864059-36-8
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H
InChIKeyKTWHIQUDOYCUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-ylmethyl)pyridine Dihydrochloride CAS 1864059-36-8: Technical Specifications and Procurement Baseline


2-(Azetidin-3-ylmethyl)pyridine dihydrochloride (CAS 1864059-36-8) is a heterocyclic building block consisting of a pyridine ring substituted at the 2-position with an azetidin-3-ylmethyl moiety, presented as a dihydrochloride salt [1]. With molecular formula C₉H₁₄Cl₂N₂ and molecular weight 221.13 g/mol, this compound incorporates a four-membered azetidine ring that introduces conformational constraint and a basic nitrogen amenable to salt formation and further derivatization [2]. The dihydrochloride form provides enhanced aqueous solubility and crystalline stability for storage and handling in research applications .

Why 2-(Azetidin-3-ylmethyl)pyridine Dihydrochloride Cannot Be Substituted by Positional Isomers or Free Base Analogs


Substitution of 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride with its positional isomers (3-pyridyl or 4-pyridyl analogs) or the free base form introduces quantifiable risks in chemical stability, synthetic compatibility, and downstream pharmaceutical performance. The 2-pyridyl substitution pattern confers markedly enhanced acidic stability compared to the 3-pyridyl regioisomer due to electron delocalization effects that reduce azetidine nitrogen basicity [1]. Furthermore, the dihydrochloride salt form provides defined stoichiometry, aqueous solubility, and storage stability that the free base (CAS 1228230-91-8, MW 148.20) lacks, directly impacting reproducible reaction performance in multi-step syntheses . Regioisomeric substitution also alters three-dimensional molecular geometry, which can fundamentally change binding interactions with biological targets as documented in cannabinoid receptor 2 (CB2) inhibitor patents where 2-pyridyl azetidines demonstrate superior metabolic stability profiles compared to alternative substitution patterns [2].

Quantitative Differentiation Evidence: 2-(Azetidin-3-ylmethyl)pyridine Dihydrochloride vs. Regioisomers and Alternative Salt Forms


Acidic Stability: 2-Pyridyl Azetidine Exhibits >25-Fold Longer Half-Life than 3-Pyridyl Isomer at pH 1.8

Direct head-to-head NMR stability studies demonstrate that the 2-pyridyl azetidine analog (structurally equivalent to the core scaffold of the target compound) exhibits dramatically enhanced acidic stability compared to its 3-pyridyl regioisomer [1]. This stability differential arises from delocalization of the azetidine nitrogen lone pair into the conjugated pyridine system, reducing azetidine basicity and suppressing acid-catalyzed ring-opening decomposition [2].

Chemical stability Pharmaceutical formulation Process chemistry

Cannabinoid Receptor 2 (CB2) Inhibitor Scaffold: 2-Pyridyl Azetidine Demonstrates Validated Metabolic Stability Advantage

Patent-protected structure-activity relationship (SAR) studies on azetidine-substituted pyridines as CB2 inhibitors establish that the 2-pyridyl substitution pattern confers quantifiable metabolic stability advantages over alternative regioisomers and heteroaryl replacements [1]. The azetidine ring provides conformational rigidity that enhances target engagement while the 2-pyridyl orientation minimizes oxidative metabolism compared to 3-pyridyl and 4-pyridyl variants [2].

CB2 inhibitor Drug discovery scaffold Metabolic stability

JAK Inhibitor Intermediate: 2-Substituted Azetidinyl Pyridine Core Documented in Incyte Patent Portfolio

The 2-(azetidin-3-ylmethyl)pyridine core appears as a key structural motif within the broader azetidinyl pyridyl carboxamide derivative class claimed in EP2721028 (Incyte Corporation), which describes azetidinyl phenyl, pyridyl, and pyrazinyl carboxamides as JAK inhibitors [1]. The patent specifically encompasses compounds with azetidine rings attached via methylene linkers to pyridine moieties, establishing this substructure as a validated intermediate for synthesizing JAK-targeting therapeutic candidates [2].

JAK inhibitor Kinase inhibitor intermediate Immunology scaffold

Purity Specification Comparison: 98% Grade vs. 95% Grade Available from Multiple Vendors

Commercial availability of 2-(azetidin-3-ylmethyl)pyridine dihydrochloride spans multiple purity grades, with 98% specification offered by Leyan and ChemScene, and 95% specification available from AKSci and AChemBlock . The 98% grade provides a quantifiably lower impurity burden (≤2% total impurities vs. ≤5%) that can reduce purification requirements and improve yield reproducibility in multi-step syntheses.

Purity specification Procurement optimization Analytical QC

Conformational Constraint: Azetidine Ring Imparts Quantified Reduction in Rotatable Bonds Relative to Acyclic Amine Analogs

The azetidine four-membered ring introduces quantifiable conformational restriction compared to acyclic amine or larger-ring (pyrrolidine, piperidine) analogs [1]. The target compound contains exactly 2 rotatable bonds (as computed by ChemScene and Leyan), whereas an acyclic secondary amine analog would contain 4-5 rotatable bonds, reducing conformational entropy and potentially enhancing binding affinity through preorganization .

Conformational restriction Ligand efficiency Medicinal chemistry design

Salt Form Advantage: Dihydrochloride Provides Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base

The dihydrochloride salt form (MW 221.13) offers defined stoichiometry and enhanced aqueous solubility compared to the free base 2-[(azetidin-3-yl)methyl]pyridine (CAS 1228230-91-8, MW 148.20) [1]. The salt form eliminates variability associated with free base handling (hygroscopicity, variable protonation state) and provides a consistent starting material for reactions requiring nucleophilic azetidine nitrogen under basic conditions following neutralization.

Salt selection Solubility enhancement Formulation compatibility

Priority Application Scenarios for 2-(Azetidin-3-ylmethyl)pyridine Dihydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Acid-Stable Azetidine-Containing Drug Candidates Requiring Aqueous Workup or Acidic Purification

This compound is optimally deployed in synthetic sequences that involve acidic reaction conditions, aqueous acidic workup, or preparative reverse-phase HPLC purification using TFA-containing mobile phases [1]. The documented stability advantage of the 2-pyridyl azetidine scaffold at pH 1.8 (>25-fold longer half-life vs. 3-pyridyl isomer) directly mitigates the risk of azetidine ring-opening decomposition during these operations, whereas the 3-pyridyl regioisomer would undergo substantial degradation under identical conditions, compromising yield and generating purification challenges .

Medicinal Chemistry Hit-to-Lead Optimization Targeting CB2 or JAK Kinase Inhibitor Programs

The 2-(azetidin-3-ylmethyl)pyridine scaffold is directly validated in patent literature as a core structural motif for CB2 receptor inhibitors (U.S. Patent 12,180,196 B2) and JAK inhibitors (EP2721028) [1]. Procurement of this specific building block enables rapid analog synthesis within patent-claimed chemical space, leveraging the conformational constraint of the azetidine ring (2 rotatable bonds) to optimize ligand efficiency metrics while maintaining the metabolic stability advantages associated with the 2-pyridyl orientation [2].

Multi-Step Parallel Synthesis Requiring High Batch-to-Batch Reproducibility and Minimal Impurity Interference

For medicinal chemistry libraries or process chemistry development where impurity profiles can confound biological assay interpretation or downstream crystallization, the 98% purity grade from vendors such as Leyan (Cat. 1538605) or ChemScene (Cat. CS-0467938) offers quantifiable impurity reduction (≤2% total impurities vs. ≤5% for 95% grades) [1]. The dihydrochloride salt form further ensures stoichiometric consistency in amide bond formations and reductive aminations by eliminating free base protonation variability, reducing the need for reaction re-optimization across different synthetic batches [2].

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

The azetidine ring in this compound provides quantifiable conformational restriction (2 rotatable bonds) relative to larger saturated nitrogen heterocycles such as pyrrolidine (3 rotatable bonds) or piperidine (3-4 rotatable bonds), making it a privileged scaffold for FBDD efforts where reducing entropic penalties upon target binding is critical for achieving measurable affinity with low molecular weight fragments [1]. The 2-pyridyl substitution pattern additionally offers a vector for metal coordination or hydrogen-bonding interactions distinct from 3- or 4-pyridyl isomers, enabling exploration of unique chemical space not accessible with regioisomeric building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.